molecular formula C10H13Cl2N3O B7926127 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide

2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B7926127
M. Wt: 262.13 g/mol
InChI Key: KOBTUUNARBFWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a pyrazine core substituted with two chlorine atoms and an isopropyl group. The molecule comprises a chloroacetamide backbone linked to a 3-chloropyrazine-methyl moiety, conferring unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c1-7(2)15(9(16)5-11)6-8-10(12)14-4-3-13-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBTUUNARBFWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Functionalization

The 3-chloro-pyrazin-2-ylmethyl group is synthesized via chlorination of pyrazine derivatives. For example, 2-amino-5,6-diphenylpyrazine undergoes halogenation using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chloro substituents. Subsequent N-alkylation with isopropyl bromide in the presence of potassium tert-butoxide yields N-isopropyl-3-chloro-pyrazin-2-ylmethylamine.

Example Protocol (Adapted from WO2018008042A1):

  • Step 1: 2-Amino-5,6-diphenylpyrazine (10 g) is treated with isopropyl bromide (5.5 g) and potassium tert-butoxide (9 g) in dimethylformamide (50 mL) at 80–85°C for 6 hours.

  • Step 2: The mixture is cooled, diluted with water, and filtered to isolate N-isopropyl-3-chloro-pyrazin-2-ylmethylamine.

Acetamide Formation

The amide bond is introduced via reaction of the amine intermediate with chloroacetyl chloride. This step often employs polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts.

Optimized Conditions (Adapted from Ambeed, 202658-88-6):

  • Chloroacetyl chloride (109 g) is added to a solution of methanesulfonamide (66 g) in ethyl acetate (1 L) at 65°C for 12 hours.

  • Yield: 94% after cooling and filtration.

Crystallization and Polymorph Control

Crystalline forms of acetamide derivatives are critical for stability and bioavailability. The patent WO2018008042A1 details polymorph-specific crystallization techniques using hydrocarbon solvents like n-heptane.

Form-P Crystallization

  • Procedure: The crude compound is melted at 135–145°C under reduced pressure and added to pre-cooled n-heptane.

  • Stirring: Maintained below 40°C for >24 hours to yield Form-P crystals.

  • PXRD Peaks: Characteristic peaks at 4.1, 6.3, and 11.7° 2θ.

Form-D Crystallization

  • Solvent System: n-Heptane at 140–150°C, cooled to <30°C.

  • Key Advantage: Higher purity (>99.5%) compared to Form-P.

Comparative Analysis of Methodologies

MethodStarting MaterialReagentsSolventTemperature (°C)Yield (%)
Alkylation2-Amino-5,6-diphenylpyrazineIsopropyl bromide, KOtBuDMF80–8585
AmidationN-Isopropyl-3-chloro-pyrazin-2-ylmethylamineChloroacetyl chlorideEthyl acetate6594
CrystallizationCrude acetamiden-Heptanen-Heptane135–145 → <4090

Challenges and Optimization Strategies

Selectivity in Alkylation

Competing reactions during N-alkylation can lead to di- or tri-alkylated byproducts. Using bulky bases (e.g., potassium tert-butoxide) and controlled stoichiometry minimizes over-alkylation.

Solvent Selection for Crystallization

Hydrocarbon solvents (n-heptane) favor high-purity polymorphs, while ketones (acetone) may induce undesired solvates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively, to modify its functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit specific kinases which play a crucial role in tumor growth and survival. For instance, it may target the VEGFR-2 pathway, which is implicated in angiogenesis and tumor metastasis .

Kinase Inhibition

The inhibition of kinases such as VEGFR-2 is a promising therapeutic strategy. The compound's ability to modulate kinase activity can lead to reduced tumor growth and improved outcomes in cancer therapies:

Kinase Target Effect of Inhibition
VEGFR-2Reduced angiogenesis
Other kinasesPotentially reduced cell proliferation

Research on Related Compounds

Studies on related compounds have shown that modifications in the chemical structure can enhance their efficacy and selectivity against cancer cells. For example, derivatives of pyrazine and acetamide have been explored for their biological activities, leading to new candidates for drug development .

Case Study 1: VEGFR-2 Inhibition

In a study focusing on compounds similar to this compound, researchers demonstrated that these compounds effectively inhibited VEGFR-2 activity in vitro, leading to decreased proliferation of endothelial cells. This suggests potential applications in antiangiogenic therapies .

Case Study 2: Broad Spectrum Anticancer Activity

Another research effort investigated a series of pyrazine derivatives, including the target compound, revealing their effectiveness against various cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Pyrazines are less basic than pyrimidines, which may influence solubility and reactivity .
  • Synthetic Yield : The patent compound in achieved a 39% yield via nucleophilic aromatic substitution under heated conditions (120°C, n-BuOH), suggesting that the target compound’s synthesis might require similar optimization for chloro-pyrazine reactivity .

Physicochemical and Reactivity Comparison

  • Chlorine Positioning : The 3-chloro group on the pyrazine ring in the target compound may sterically hinder reactions at the adjacent position, unlike the para-chlorophenyl group in ’s imidazopyridine derivative, which is more accessible for electrophilic attacks .
  • Acetamide Flexibility : The N-isopropyl group in the target compound likely reduces conformational flexibility compared to the N-(2-hydroxypropyl) group in ’s analog, which introduces hydrogen-bonding capabilities .

Biological Activity

2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide (CAS No. 1353984-75-4) is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C10H13Cl2N3O
  • Molecular Weight : 262.13572 g/mol
  • Structure : The compound features a chloro-pyrazinyl moiety, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds containing pyrazine and acetamide groups exhibit notable antitumor properties. For instance, derivatives of pyrazine have been shown to inhibit cancer cell growth effectively.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.03CDK2 inhibition
This compoundTBDTBDTBD

The specific IC50 values for this compound have yet to be documented in peer-reviewed literature, indicating a need for further investigation.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is essential for optimizing its biological activity. The presence of the chloro group on the pyrazine ring appears to enhance potency against certain cancer cell lines.

Research indicates that modifications to the pyrazine structure can significantly alter biological activity:

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl group at position 4 on pyrazineIncreased potency
Replacement of chlorine with bromineDecreased solubility but maintained activity

Case Studies

  • Case Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar structural motifs in this compound could yield promising results in anticancer research .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of pyrazine-based compounds in tumor reduction. These studies often report a correlation between compound structure and therapeutic outcomes, reinforcing the importance of targeted modifications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloro-pyrazin-2-ylmethanamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:

  • Step 1 : React 3-chloro-pyrazin-2-ylmethanamine with chloroacetyl chloride in dichloromethane at 0–5°C for 2 hours.
  • Step 2 : Add N-isopropylamine to the intermediate under reflux (40–50°C) for 6–8 hours.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
    Key analytical validation includes LC-MS for purity (>95%) and NMR for structural confirmation .

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Grow crystals via slow evaporation in ethanol at 25°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL (for small molecules) or OLEX2 for structure solution and refinement. Pay attention to hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles to confirm the acetamide backbone’s conformation .

Advanced: What computational strategies predict the compound’s reactivity and intermolecular interactions?

Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals (e.g., using Gaussian16) to identify electrophilic/nucleophilic sites. For this compound, the pyrazine ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack.
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict hydrogen-bonding sites (e.g., acetamide carbonyl as a hydrogen-bond acceptor).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS to assess stability .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., solvent, concentration) or impurity profiles. Mitigation strategies:

  • Standardization : Use a common reference standard (e.g., ≥98% purity by HPLC) across studies.
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., alachlor for herbicidal activity comparisons).
  • Metabolite Profiling : Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated metabolites) that may interfere with bioassays .

Advanced: What crystallographic refinement practices ensure high accuracy for this compound?

Answer:

  • Data Quality : Ensure I/σ(I) > 2.0 for high-resolution data (≤0.8 Å).
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.
  • Hydrogen Placement : Refine H atoms using riding models, except for N–H groups (free refinement).
    A 2024 study achieved R1 = 0.032 using anisotropic displacement parameters for non-H atoms .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with substituted pyrazine rings (e.g., 5-fluoro or 3-methyl groups) and compare logP values (measured via shake-flask method).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms).
  • Biological Testing : Screen derivatives against target enzymes (e.g., acetolactate synthase for herbicidal activity) with IC50 determination .

Advanced: What analytical strategies detect degradation products under varying storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
  • UHPLC-PDA-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient to separate degradation products.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t90) based on activation energy (Ea) from accelerated stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.